molecular formula C20H21N3O4 B10995623 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

Cat. No.: B10995623
M. Wt: 367.4 g/mol
InChI Key: YQJOYPYQWBDYDI-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a yellow crystalline solid Its chemical structure consists of a quinazoline ring with two methoxy groups (OCH₃) and an ethylbenzamide moiety

Preparation Methods

Synthetic Routes::

    Reaction with 3,4-Dimethoxy-N-anilines and Malonates:

    Other Synthetic Approaches:

Industrial Production::
  • Information on industrial-scale production methods is limited. the compound may be synthesized using established laboratory procedures.

Chemical Reactions Analysis

    Reactivity: N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its pharmacological properties, bioavailability, and potential therapeutic applications.

    Industry: Evaluate its use in materials science, catalysis, or organic synthesis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide.

    Pathways: Investigate signaling pathways influenced by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds:

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-13-22-16-12-18(27-3)17(26-2)11-15(16)20(25)23(13)10-9-21-19(24)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)

InChI Key

YQJOYPYQWBDYDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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